AZD3463
Overview
Description
AZD3463 is a novel, orally bioavailable dual inhibitor of anaplastic lymphoma kinase (ALK) and insulin-like growth factor 1 receptor (IGF1R). It has shown significant potential in overcoming multiple mechanisms of acquired resistance to crizotinib, a first-generation ALK inhibitor . This compound has demonstrated efficacy in various preclinical models, particularly in cancers with ALK rearrangements and IGF1R overexpression .
Biochemical Analysis
Biochemical Properties
AZD3463 interacts with the ALK and IGF1R enzymes, inhibiting their activity . It has a Ki value of 0.75nM, indicating a high binding affinity . The inhibition of ALK by this compound is associated with perturbations in downstream signaling including ERK, AKT, and STAT3 pathways .
Cellular Effects
This compound has been shown to inhibit the proliferation of tumor cell lines containing ALK fusions . It induces apoptosis and autophagy in neuroblastoma cells and suppresses the viability and proliferation of both wild type and mutant ALK neuroblastoma (NB) cells . It also inhibits FLT3-ITD-mediated activation of AKT, ERK1/2, and p38 in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the autophosphorylation of ALK in tumor cell lines . It also inhibits additional receptor tyrosine kinases including IGF1R . This compound retains good activity against a number of clinically relevant crizotinib resistant mutations .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress the viability and proliferation of both wild type and mutant ALK NB cells . It effectively inhibits ALK-mediated PI3K/AKT/mTOR signaling and induces apoptosis and autophagy in NB cells .
Dosage Effects in Animal Models
In animal models, this compound demonstrates the ability to dose-dependently inhibit pALK in xenograft tumors, resulting in stasis or regression . It also ameliorates tumor progression and protects against bone loss when combined with DZNep .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR pathway, a key metabolic pathway in cancer cells . It inhibits this pathway, leading to induced apoptosis and autophagy .
Preparation Methods
The synthesis of AZD3463 involves the identification of 4-(1H-indol-3-yl)pyrimidin-2-amine analogs as potent ALK inhibitors . The structure-activity relationship (SAR) studies guided the optimization of the aminopyrimidine group, leading to the discovery of several lead compounds . The optimal potency and selectivity were achieved with smaller substituents like chloro and methyl at the C5 position of the pyrimidine, and aniline was preferred over other amino heterocycles . The final compound, this compound, was synthesized with improved physical, chemical, and ADME properties .
Chemical Reactions Analysis
AZD3463 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the metabolic stability of this compound.
Substitution: The aminopyrimidine group undergoes substitution reactions to optimize potency and selectivity.
Common Reagents and Conditions: The synthesis involves reagents like chloro and methyl substituents, and conditions such as cyclic amines in the C4 position of the aniline.
Major Products: The primary product is this compound, which is a potent dual inhibitor of ALK and IGF1R.
Scientific Research Applications
AZD3463 has a wide range of scientific research applications:
Cancer Research: It has shown efficacy in inhibiting the growth of crizotinib-resistant cell lines with multiple mechanisms of acquired resistance.
Breast Cancer: This compound suppresses breast cancer metastasis to bone by modulating the PI3K-Akt pathway.
Acute Myeloid Leukemia: It effectively inhibits the growth of sorafenib-resistant acute myeloid leukemia.
Neuroblastoma: This compound induces apoptosis and autophagy in neuroblastoma cells.
Mechanism of Action
AZD3463 exerts its effects by inhibiting ALK and IGF1R, leading to decreased autophosphorylation of these receptors in tumor cell lines . This inhibition disrupts downstream signaling pathways, including ERK, AKT, and STAT3, resulting in reduced cell proliferation and increased apoptosis . This compound also retains activity against crizotinib-resistant mutations, making it a potent therapeutic option for resistant cancers .
Comparison with Similar Compounds
AZD3463 is unique due to its dual inhibition of ALK and IGF1R, which allows it to overcome multiple resistance mechanisms. Similar compounds include:
Crizotinib: A first-generation ALK inhibitor with limited efficacy against resistant mutations.
Ceritinib: Another ALK inhibitor with improved potency but still limited against certain resistant mutations.
Brigatinib: An ALK inhibitor with broader activity against resistant mutations but does not target IGF1R.
This compound stands out due to its dual-targeting capability, making it a promising candidate for treating cancers with complex resistance mechanisms .
Properties
IUPAC Name |
N-[4-(4-aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O/c1-32-22-12-16(31-10-8-15(26)9-11-31)6-7-21(22)29-24-28-14-19(25)23(30-24)18-13-27-20-5-3-2-4-17(18)20/h2-7,12-15,27H,8-11,26H2,1H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIGMXOIWJGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(CC2)N)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717792 | |
Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356962-20-3 | |
Record name | N-[4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl]-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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